molecular formula C6H14NaO5S B1408612 Sodium 2,2-diethoxyethane-1-sulfonate CAS No. 1929606-73-4

Sodium 2,2-diethoxyethane-1-sulfonate

Cat. No.: B1408612
CAS No.: 1929606-73-4
M. Wt: 221.23 g/mol
InChI Key: JQEFBUVACAVYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,2-diethoxyethane-1-sulfonate is an organosulfur compound characterized by a sulfonate (-SO₃⁻) group attached to an ethane backbone substituted with two ethoxy (-OCH₂CH₃) groups at the 2-position. This structure confers unique physicochemical properties, such as high water solubility due to the polar sulfonate group and enhanced stability in aqueous environments. The compound is often utilized in specialized applications, including coordination chemistry, phase-transfer catalysis, and as a stabilizing agent in industrial processes. Its bifunctional nature—combining ether oxygen donor sites and a sulfonate anion—makes it versatile for chemical synthesis and material science applications.

Properties

CAS No.

1929606-73-4

Molecular Formula

C6H14NaO5S

Molecular Weight

221.23 g/mol

IUPAC Name

sodium;2,2-diethoxyethanesulfonate

InChI

InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);

InChI Key

JQEFBUVACAVYKM-UHFFFAOYSA-N

SMILES

CCOC(CS(=O)(=O)[O-])OCC.[Na+]

Canonical SMILES

CCOC(CS(=O)(=O)O)OCC.[Na]

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Diethoxyethanol

2,2-Diethoxyethanol serves as a precursor in the synthesis of Sodium 2,2-diethoxyethane-1-sulfonate. Several methods exist for synthesizing 2,2-diethoxyethanol.

Hydrolysis of Haloacetaldehyde Diethyl Acetal
Haloacetaldehyde diacetal can be hydrolyzed to synthesize 2,2-diethoxyethanol. However, this method can suffer from long reaction times (e.g., 75 hours), high-pressure requirements, and incomplete conversion of raw materials, leading to conversion rates of around 60%. Furthermore, the purification process can be challenging due to the difficulty in removing unreacted raw materials.

Reaction of Phenethyl Alcohol with Sodium and Haloacetaldehyde Diethyl Acetal
Another method involves reacting phenethyl alcohol with sodium to form sodium phenethylate, which then reacts with haloacetaldehyde diethyl acetal to produce benzyl ether. The benzyl ether is subsequently reduced to obtain 2,2-diethoxyethanol. This method involves a complex synthesis process, requires hydrogenation reduction debenzylation, and can be costly.

Alkaline Hydrolysis of Haloacetaldehyde Diethyl Acetal
Patent CN101624335B describes using halogenated acetaldehyde diethyl acetal as a raw material and performing alkaline hydrolysis in a mixed water-water-soluble organic solvent system in the presence of alkali at 100-150°C and a system pressure of 0.14MPa-0.68MPa for 2-72 hours to obtain 2,2-diethoxyethanol. However, this method requires high temperatures and positive pressure conditions, which can corrode glass-lined kettles, and may result in low yield and purity of the final product.

Esterification and Hydrolysis
A halogenated acetaldehyde diethyl acetal and acetate are added to an organic solvent to cause an esterification reaction. After the esterification reaction is complete, the reaction solution is brought to room temperature, and water and methyl tert-butyl ether are added to extract layers. Dry the organic phase with magnesium sulfate and concentrate to obtain pure 2,2-ethoxy ethanol acetate. Hydrolyze the 2,2-ethoxy ethanol acetate obtained in the previous step.

Additional Synthetic Methods Involving Bromoacetaldehyde Diethyl Acetal

Yield Reaction Conditions Operation in experiment
80% In tetrahydrofuran; at 20 - 125℃;Inert atmosphere; A mixture comprising 235 g (931 mmol) [1206487-35-5]4,6-dibromopyridazin-3-amine which was prepared according to intermediate example 30g, 421 mL (2792 mmol) 2- bromo-1 ,1 -diethoxyethane, 2.93 L water and 227 mL THF was heated at 125C for for h and at rt overnight. The solution was neutralized by addition of solid NaHC03, the precipitate was filtered off, washed with water and dried to give 156 g (80%) of the title compound as a brownish solid. 1 H-NMR (DMSO-d6): delta= 7.81 (1 H), 8.40 (1 H) ppm.
80% In tetrahydrofuran; water; at 20 - 125℃; A mixture comprising 235 g (931 mmol) [1206487-35-5]4,6-dibromopyridazin-3-amine which was prepared according to intermediate example 1g, 421 mL (2792 mmol) 2-bromo-1 ,1 - diethoxyethane, 2.93 L water and 227 mL THF was heated at 125 C for for h and at rt overnight. The solution was neutralized by addition of solid NaHC03, the precipitate was filtered off, washed with water and dried to give 156 g (80%) of the title compound as a brownish solid. 1 H-NMR (DMSO-d6): delta= 7.81 (1 H), 8.40 (1 H) ppm.
80% In tetrahydrofuran; water; at 20 - 125℃;Inert atmosphere; Intermediate Example 26f 6,8-dibromoimidazo[1 ,2-b]pyridazine A mixture comprising 235 g (931 mmol) [1206487-35-5]4,6-dibromopyridazin-3-amine which was prepared according to intermediate example 26g, 421 mL (2792 mmol) 2- bromo-1 , 1 -diethoxyethane, 2.93 L water and 227 mL THF was heated at 125C for for h and at rt overnight. The solution was neutralized by addition of solid NaHC03, the precipitate was filtered off, washed with water and dried to give 156 g (80%) of the title compound as a brownish solid. 1 H-NMR (DMSO-d6): delta= 7.81 (1 H), 8.40 (1 H) ppm.
20 g Under ice cooling Under ice cooling, water (20 mL), hydrobromic acid (content 48%, 20 mL) and bromoacetaldehyde diethyl acetal (45 mL) was added to, and stirred for 1 hour 30 minutes at room temperature. After stirring the reaction solution with ice-cold vigorously was added sodium hydrogen carbonate (31 g), the reaction solution was filtered. To the filtrate, ethanol (122 ml) and 2-amino-5-bromopyrimidine (21 g) was added and stirred for 35 min at 85 C. To the reaction solution was ice-cooled, water (244 mL) was added, was neutralized with sodium hydroxide solution of 4M, and stirred for 30 minutes. Collected by filtration resulting suspension, water (60 mL), followed by n- washed with hexane (60 mL), to give after drying the title compound (20 g) as a solid.
38%; 30% With potassium carbonate; In dimethyl sulfoxide; at 70 - 80℃; for 15h; General procedure: Halo acetal 2a or 2b, 0.25 mol, was added with stirring to a mixture of 0.25 mol of the corresponding CH acid and 28 g (0.2 mol) of calcined potassium carbonate in 100 mL of DMSO. The mixture was stirred for 15 h at 70? 80°C (in the reactions with 2a), or at 100?120°C (2b), cooled, and treated with water and diethyl ether (2 100 mL). The combined extracts were dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was distilled under reduced pressure.
4.71 g With toluene-4-sulfonic acid; In ethanol; at 80.0℃; A mixture of 3-bromo-5-chloro-2-pyridinamine (5.0 g), bromoacetoaldehyde diethyl acetal (7.3 mL), p-toluenesulfonic acid monohydrate (498 mg) and ethanol (20 mL) was stirred at 80 C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated to give a residue. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give a residue. The obtained residue was washed with ethyl acetate/IPE to give the title compound (4.71 g). (1141) 1H NMR (300 MHz, DMSO-d6) delta 7.68 (1H, d, J=1.2 Hz), 7.75 (1H, d, J=1.8 Hz), 8.06 (1H, d, J=1.2 Hz), 8.91 (1H, d, J=1.8 Hz).

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-diethoxyethane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its sulfonate group, which is highly reactive under specific conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.

Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Role as a Sulfonylating Agent

Sodium 2,2-diethoxyethane-1-sulfonate is extensively used in organic synthesis as a sulfonylating agent. It facilitates the formation of various organosulfur compounds through reactions such as:

  • S–S Bond Formation : Essential for synthesizing thiosulfonates.
  • N–S and C–S Bond Formation : Critical in producing sulfonamides and sulfides.

Table 1: Organosulfur Compounds Synthesized Using this compound

Compound TypeExample CompoundsReaction Type
ThiosulfonatesThiosulfinate derivativesS–S Bond Formation
SulfonamidesSulfamethoxazoleN–S Bond Formation
SulfidesDimethyl sulfideC–S Bond Formation

Photoredox Catalysis

In photoredox catalysis, this compound participates in radical reactions under light irradiation. It enables site-selective C–H sulfonylation and other transformations, enhancing the efficiency of organic syntheses.

Case Study: Photoredox Catalytic Transformations

Research indicates that using this compound with photocatalysts leads to high yields in complex organic molecules, showcasing its effectiveness in modern synthetic methodologies.

Detoxification of Industrial Effluents

This compound plays a significant role in environmental chemistry by detoxifying industrial effluents. It reacts with sulfur-containing pollutants, rendering them less harmful or facilitating their extraction from waste streams.

Table 2: Environmental Impact of this compound

Pollutant TypeTreatment MethodOutcome
Sulfur CompoundsReaction with sulfonateReduced toxicity levels
Heavy MetalsComplexationEnhanced removal rates

Case Study: Efficacy in Wastewater Treatment

Field studies demonstrate that the application of this compound significantly lowers sulfur-based contaminants in wastewater treatment facilities, contributing to cleaner water systems.

Functionalization of Materials

This compound is utilized to functionalize materials, particularly in creating smart materials responsive to environmental stimuli such as pH and temperature changes.

Table 3: Properties of Functionalized Materials

PropertyDescription
Self-healingAbility to repair itself after damage
Shape memoryReturns to original shape upon stimulus
Environmental responsivenessReacts to changes in environment

Case Study: Development of Smart Polymers

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and responsiveness to environmental changes.

Mechanism of Action

The mechanism of action of sodium 2,2-diethoxyethane-1-sulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical reactions. The compound’s surfactant properties also enable it to reduce surface tension, enhancing its emulsifying and solubilizing capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium 2,2-diethoxyethane-1-sulfonate with structurally or functionally related sulfonates and ether-containing compounds.

Structural and Functional Analogues

Compound Key Structural Features Key Properties Applications
This compound Ethane backbone with two ethoxy groups and a sulfonate High hydrophilicity, thermal stability (up to 250°C), chelating capacity Catalysis, stabilizers, ligand synthesis
Sodium 2-ethoxyethane sulfonate Ethane backbone with one ethoxy group and a sulfonate Moderate solubility in polar solvents, lower thermal stability (~200°C) Surfactants, detergents
Sodium dodecylbenzenesulfonate (SDBS) Long alkyl chain + benzene ring + sulfonate Strong surfactant properties, micelle formation, high foam stability Detergents, emulsifiers
Sodium vinyl sulfonate Vinyl group + sulfonate Reactive monomer, polymerizes readily, high ionic conductivity Water-soluble polymers, ion-exchange resins

Research Findings

  • Solubility : this compound exhibits superior water solubility compared to Sodium 2-ethoxyethane sulfonate due to its additional ethoxy group, which enhances hydrogen bonding with water .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that this compound remains stable up to 250°C, outperforming Sodium 2-ethoxyethane sulfonate (~200°C) .
  • Surfactant Efficacy: Unlike SDBS, this compound lacks a hydrophobic alkyl chain, rendering it ineffective as a surfactant. However, its chelating ability for metal ions (e.g., Cu²⁺, Fe³⁺) is notable in catalytic systems .
  • Reactivity : Sodium vinyl sulfonate polymerizes under mild conditions, whereas this compound remains inert, making it suitable as a stabilizer in reactive environments .

Limitations and Knowledge Gaps

The provided evidence () pertains to a sodium phosphonothiolate derivative (2,2-Dimethylpropyl S-sodium methylphosphonothiolate), which is structurally and functionally distinct from this compound. In contrast, sulfonates like this compound are non-toxic and industrially benign.

Q & A

Q. What criteria confirm method robustness when using this compound in novel assays?

  • Methodology : Follow ICH Q2(R1) guidelines:
ParameterAcceptance Criteria
Precision (RSD)≤2% intraday, ≤5% interday
LinearityR2R^2 ≥ 0.995 over 50–150% range
LOD/LOQSignal-to-noise ≥ 3/10
Include system suitability tests (e.g., column efficiency ≥ 2000 plates/meter) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,2-diethoxyethane-1-sulfonate
Reactant of Route 2
Sodium 2,2-diethoxyethane-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.